molecular formula C23H30OS B14353168 S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-58-6

S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate

Katalognummer: B14353168
CAS-Nummer: 90336-58-6
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: MKNAIFQXWXPEGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Pentyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with pentyl groups attached to both phenyl rings and a carbothioate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Pentyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:

    Bromination of Biphenyl: The biphenyl core is first brominated using bromine (Br2) to introduce a bromine atom at the desired position.

    Friedel-Crafts Acylation: The brominated biphenyl undergoes Friedel-Crafts acylation with pentyl chloride (C5H11Cl) in the presence of aluminum chloride (AlCl3) to introduce the pentyl group.

    Thioesterification: The resulting compound is then subjected to thioesterification using a suitable thiol reagent to introduce the carbothioate functional group.

Industrial Production Methods

Industrial production of S-Pentyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

S-Pentyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbothioate group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the brominated positions using nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 or NaOEt in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Alkylated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

S-Pentyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of S-Pentyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with specific molecular targets and pathways. The carbothioate group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. Additionally, the biphenyl core can interact with hydrophobic regions of biological membranes, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Cyano-4’-pentylbiphenyl: A nematic liquid crystal with similar biphenyl core but different functional groups.

    4’-Pentyl[1,1’-biphenyl]-4-carbonitrile: Another biphenyl derivative with a nitrile group instead of a carbothioate group.

Uniqueness

S-Pentyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to the presence of the carbothioate functional group, which imparts distinct chemical reactivity and potential biological activities compared to other biphenyl derivatives.

Eigenschaften

CAS-Nummer

90336-58-6

Molekularformel

C23H30OS

Molekulargewicht

354.5 g/mol

IUPAC-Name

S-pentyl 4-(4-pentylphenyl)benzenecarbothioate

InChI

InChI=1S/C23H30OS/c1-3-5-7-9-19-10-12-20(13-11-19)21-14-16-22(17-15-21)23(24)25-18-8-6-4-2/h10-17H,3-9,18H2,1-2H3

InChI-Schlüssel

MKNAIFQXWXPEGP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)SCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.